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molecular formula C12H11NOS B8394935 N-Phenyl-N-thiophen-3-yl-acetamide

N-Phenyl-N-thiophen-3-yl-acetamide

Cat. No. B8394935
M. Wt: 217.29 g/mol
InChI Key: FQIOFPYHAKTQFP-UHFFFAOYSA-N
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Patent
US06235730B1

Procedure details

Using acetanilide (6.0 g) and 3-bromothiophene (14.5 g), a reaction was made in the same manner as in 1) of Production Example 2. The subsequent purification by silica gel column chromatography (developing solvent, ethyl acetate:hexane=1:4) produced N-(3-thienyl)acetanilide (2.43 g; yield, 25%) as a pale brown solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].Br[C:12]1[CH:16]=[CH:15][S:14][CH:13]=1>>[S:14]1[CH:15]=[CH:16][C:12]([N:4]([C:1](=[O:3])[CH3:2])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:13]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
BrC1=CSC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The subsequent purification by silica gel column chromatography (developing solvent, ethyl acetate:hexane=1:4)

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)N(C1=CC=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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